Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 162509-17-3
VCID: VC20910996
InChI: InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C
Molecular Formula: C14H13ClN2O2
Molecular Weight: 276.72 g/mol

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate

CAS No.: 162509-17-3

Cat. No.: VC20910996

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate - 162509-17-3

Specification

CAS No. 162509-17-3
Molecular Formula C14H13ClN2O2
Molecular Weight 276.72 g/mol
IUPAC Name ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3
Standard InChI Key BLSMKNPQEOCGOZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C
Canonical SMILES CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C

Introduction

Structural Characteristics

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate belongs to the broader family of substituted pyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The molecular structure consists of four key components: a pyrimidine core serving as the central scaffold, a 2-chlorophenyl group at position 4, a methyl group at position 2, and an ethyl carboxylate group at position 5.
The pyrimidine core is particularly significant as it appears in numerous biologically important molecules, including the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. The presence of the 2-chlorophenyl group introduces a halogenated aromatic moiety that significantly influences the compound's lipophilicity and potential biological interactions.
The strategic arrangement of functional groups creates a molecule with multiple sites for chemical reactivity and biological interaction. The nitrogen atoms in the pyrimidine ring can function as hydrogen bond acceptors or coordinate with metals, while the ethyl carboxylate group introduces possibilities for various ester reactions including hydrolysis, transesterification, and reduction.

Comparative Physical and Chemical Properties

Physical Properties

While specific experimental data for Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is limited in the available literature, its physical properties can be reasonably estimated through comparison with structurally similar compounds. Related pyrimidine derivatives typically exist as crystalline solids at room temperature with characteristic melting points.
For example, Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate, which differs primarily in the position of the chlorine atom, has a reported melting point of 130-131°C . Another related compound, Ethyl 4-methyl-6-phenyl-2-(thiazol-2-yl)pyrimidine-5-carboxylate, exhibits a melting point of 126-128°C . Based on these comparisons, Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate would likely exhibit similar thermal properties.
The solubility profile would be expected to follow patterns observed in related compounds, with good solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, but limited water solubility due to the presence of aromatic and lipophilic groups.

Chemical Reactivity

The chemical reactivity of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate is determined by its constituent functional groups:
The ethyl carboxylate group at position 5 would undergo typical ester reactions including hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, transesterification in the presence of alcohols and appropriate catalysts, and reduction with suitable reducing agents to form alcohols or aldehydes.
The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing effects of the ring nitrogens. The ring nitrogens themselves can coordinate with metals and participate in hydrogen bonding interactions.
The 2-chlorophenyl substituent introduces additional reactivity pathways including metal-catalyzed cross-coupling reactions at the carbon-chlorine bond and nucleophilic aromatic substitution of the chlorine, which may be enhanced by its ortho position.

Synthetic Approaches

Reaction Conditions and Considerations

The synthesis of substituted pyrimidines typically requires careful control of reaction conditions to ensure regioselectivity. Temperature, solvent choice, and catalyst selection are critical parameters that influence the outcome of these reactions.
For example, in the synthesis of similar compounds like Ethyl 4-(4-chlorophenyl)-6-methyl-2-(methylthio)pyrimidine-5-carboxylate, purification is typically achieved through recrystallization or column chromatography . Similar purification methods would likely be applicable for Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate.

Structural Characterization

Spectroscopic Analysis

Structural characterization of Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate would typically involve a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy would provide crucial information about the hydrogen and carbon environments within the molecule. Based on data from similar compounds, the 1H NMR spectrum would be expected to show characteristic signals for the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the methyl group at position 2, and a complex pattern for the aromatic protons of the 2-chlorophenyl group.
For example, related compounds like Ethyl 4-methyl-2-(methylthio)-6-phenylpyrimidine-5-carboxylate show distinctive patterns in their 1H NMR spectra, including signals at approximately δ 4.16 (q, 2H) for the ethyl ester methylene, δ 2.62 (s, 3H) for the methyl group, and δ 1.04 (t, 3H) for the ethyl ester methyl group .

Comparative Structural Data

Table 1: Comparative Spectroscopic Data of Related Pyrimidine Derivatives

Compound1H NMR Key Signals13C NMR Characteristic PeaksReference
Ethyl 4-methyl-2-(methylthio)-6-phenylpyrimidine-5-carboxylateδ 4.16 (q, 2H), 2.62 (s, 3H), 2.57 (s, 3H), 1.04 (t, 3H)δ 172.4, 168.0, 165.4, 163.5, 137.7
Ethyl 4-methyl-6-phenyl-2-(thiazol-2-yl)pyrimidine-5-carboxylateδ 4.20 (q, 2H), 2.65 (s, 3H), 1.07 (t, 3H)δ 167.87, 165.88, 163.81, 159.31
Biological TargetPotential Interaction MechanismContributing Structural Feature
Nucleic acid processing enzymesCompetitive inhibitionPyrimidine core
Cell membraneEnhanced penetration2-chlorophenyl group
Protein binding pocketsHydrophobic interactionsAromatic regions and methyl group
Hydrogen bond acceptors in proteinsH-bond formationPyrimidine nitrogens and ester group

Research Context and Future Directions

Position in Medicinal Chemistry

Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate represents an interesting structure in the broader context of pyrimidine chemistry and medicinal research. The compound's structural features make it a potential candidate for further exploration in drug discovery programs, particularly those focused on antimicrobial and anticancer applications.
Systematic modification of the substituents could provide valuable insights into structure-activity relationships, including variation of the position of the chlorine on the phenyl ring, replacement of the chlorine with other halogens or functional groups, modification of the methyl group at position 2, and variation of the ester group at position 5.

Synthetic Methodology Development

The synthesis of compounds like Ethyl 4-(2-chlorophenyl)-2-methylpyrimidine-5-carboxylate provides opportunities for developing new synthetic methodologies, including more efficient routes to regioselectively substituted pyrimidines, green chemistry approaches to reduce environmental impact, and one-pot processes to streamline synthesis.

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